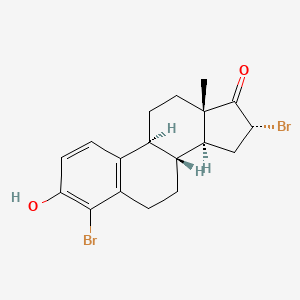
4,16a-Dibromoestrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,16a-Dibromoestrone is a synthetic estrogenic compound derived from estrone, a natural estrogen hormone found in humans and animals. It has been extensively studied for its potential therapeutic and toxic effects. The molecular formula of this compound is C18H20Br2O2, and its molecular weight is 428.16 .
Vorbereitungsmethoden
The preparation of 4,16a-Dibromoestrone typically involves the bromination of estrone acetate. The process begins with the bromination of estrone acetate in chloroform with bromine in the presence of a few drops of an ethanolic solution of hydrogen bromide as a reaction initiator . This reaction leads to a mixture of acetates of 16α-bromo-16β-bromo-, and 16,16-dibromoestrone in a ratio of 63:28:9 . The products are then chromatographed on silica gel to isolate this compound .
Analyse Chemischer Reaktionen
4,16a-Dibromoestrone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to yield the corresponding acids and alcohols.
Common reagents used in these reactions include bromine, hydrogen bromide, and various bases such as potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,16a-Dibromoestrone has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It has been studied for its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment.
Industry: this compound is used in the production of various estrogenic compounds and as an intermediate in the synthesis of other pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,16a-Dibromoestrone involves its interaction with estrogen receptors in the cells of responsive tissues, such as female organs, breasts, hypothalamus, and pituitary . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements of genes . This interaction regulates the expression of specific genes, leading to the compound’s estrogenic effects.
Vergleich Mit ähnlichen Verbindungen
4,16a-Dibromoestrone is similar to other brominated derivatives of estrone, such as 16α-bromo-16β-bromo-estrone and 16,16-dibromoestrone . this compound is unique due to its specific bromination pattern, which imparts distinct biological and chemical properties. Other similar compounds include:
- 16α-Bromo-estrone
- 16β-Bromo-estrone
- 16,16-Dibromoestrone
These compounds share similar structural features but differ in their bromination patterns and resulting biological activities .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,16R)-4,16-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O2/c1-18-7-6-10-9-4-5-15(21)16(20)12(9)3-2-11(10)13(18)8-14(19)17(18)22/h4-5,10-11,13-14,21H,2-3,6-8H2,1H3/t10-,11-,13+,14-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNGSHUZXVAOU-BUSPIDHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
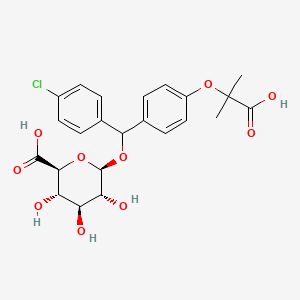

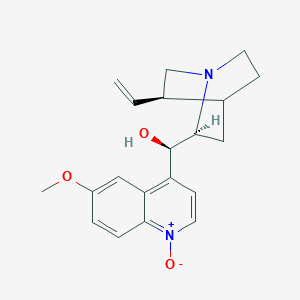
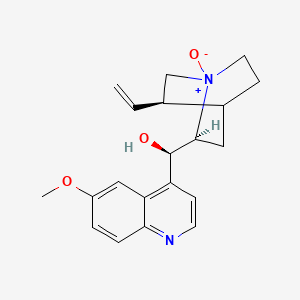

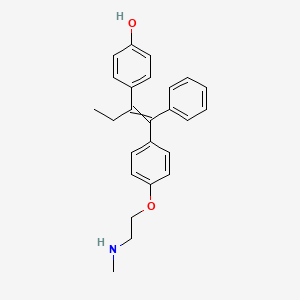

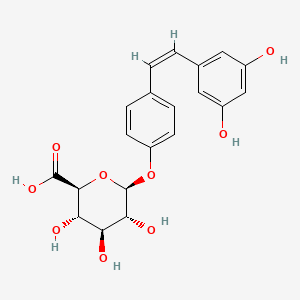
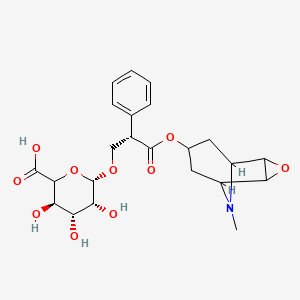

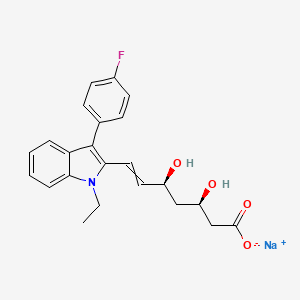
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)
